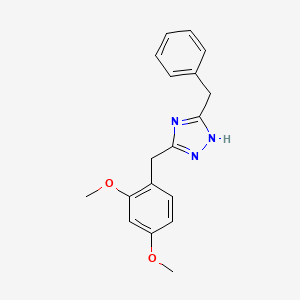![molecular formula C24H36N6O B3795800 1'-[(5-isopropyl-1H-pyrazol-3-yl)methyl]-N-(2-pyridinylmethyl)-1,4'-bipiperidine-4-carboxamide](/img/structure/B3795800.png)
1'-[(5-isopropyl-1H-pyrazol-3-yl)methyl]-N-(2-pyridinylmethyl)-1,4'-bipiperidine-4-carboxamide
Descripción general
Descripción
The compound contains several functional groups including a pyrazole ring, a piperidine ring, and a carboxamide group. Pyrazole is a heterocyclic aromatic organic compound, a five-membered ring with two nitrogen atoms. Piperidine is a heterocyclic organic compound, a six-membered ring with one nitrogen atom. Carboxamide is a functional group derived from carboxylic acids where the hydroxyl group has been replaced by an amine group .
Synthesis Analysis
While the specific synthesis pathway for this compound is not available, it’s likely that it involves the formation of the pyrazole and piperidine rings in separate steps, followed by the introduction of the carboxamide group. Pyrazoles can be synthesized from α,β-unsaturated aldehydes with hydrazine . Piperidines can be synthesized through various methods including the reduction of pyridine .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the pyrazole and piperidine rings, along with the carboxamide group. The presence of these groups can be confirmed using techniques such as nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy .Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by the functional groups present. The pyrazole ring might undergo reactions at the carbon adjacent to the nitrogen. The piperidine ring could undergo reactions at the nitrogen, and the carboxamide group might participate in condensation or hydrolysis reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar carboxamide group might increase its solubility in polar solvents. The exact physical and chemical properties such as melting point, boiling point, and solubility would need to be determined experimentally .Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
1-[1-[(3-propan-2-yl-1H-pyrazol-5-yl)methyl]piperidin-4-yl]-N-(pyridin-2-ylmethyl)piperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H36N6O/c1-18(2)23-15-21(27-28-23)17-29-11-8-22(9-12-29)30-13-6-19(7-14-30)24(31)26-16-20-5-3-4-10-25-20/h3-5,10,15,18-19,22H,6-9,11-14,16-17H2,1-2H3,(H,26,31)(H,27,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQVNAWQQJPVUFT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NNC(=C1)CN2CCC(CC2)N3CCC(CC3)C(=O)NCC4=CC=CC=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H36N6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(3S*,4S*)-1-(2,3-dihydrothieno[3,4-b][1,4]dioxin-5-ylcarbonyl)-4-(4-fluorophenyl)piperidin-3-ol](/img/structure/B3795719.png)
![2-[4-[4-(2-hydroxyethoxy)benzyl]-1-(3-methoxybenzyl)-2-piperazinyl]ethanol](/img/structure/B3795721.png)
![1'-(methylsulfonyl)-1,5,6,7-tetrahydrospiro[imidazo[4,5-c]pyridine-4,4'-piperidine]](/img/structure/B3795726.png)
![1-{[2-[(cyclopropylmethyl)sulfonyl]-1-(2-methoxyethyl)-1H-imidazol-5-yl]methyl}-4-propylpiperazine](/img/structure/B3795729.png)
![N-(1-{1-[3-(5-methyl-2-furyl)butyl]-4-piperidinyl}-1H-pyrazol-5-yl)cyclopentanecarboxamide](/img/structure/B3795733.png)
![8-(3-chloro-4-propoxybenzoyl)-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B3795735.png)
![{4-benzyl-1-[(1,2-dimethyl-1H-indol-3-yl)methyl]-4-piperidinyl}methanol](/img/structure/B3795741.png)
![2-(4-{[3-(cyclopropylmethyl)-1,2,4-oxadiazol-5-yl]methyl}-1-piperazinyl)-N-isopropylacetamide](/img/structure/B3795744.png)

![3-{1-[3-(hydroxymethyl)-4-isopropoxybenzyl]-3-piperidinyl}-N-methyl-N-(1-methyl-4-piperidinyl)propanamide](/img/structure/B3795763.png)
![(3-benzyl-1-{[5-(methoxymethyl)-2-furyl]methyl}-3-piperidinyl)methanol](/img/structure/B3795773.png)
![5-acetyl-N-[(5-cyclobutyl-1,2,4-oxadiazol-3-yl)methyl]-N-ethyl-2,4-dimethyl-1H-pyrrole-3-carboxamide](/img/structure/B3795779.png)
![N-[4-(4H-1,2,4-triazol-4-yl)phenyl]pentanamide](/img/structure/B3795808.png)
![2-(cyclohexen-1-yl)-1-[3-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)piperidin-1-yl]ethanone](/img/structure/B3795816.png)
